molecular formula C21H22O6 B12322389 Beta, beta-Dimethylacrylalkannin

Beta, beta-Dimethylacrylalkannin

Cat. No.: B12322389
M. Wt: 370.4 g/mol
InChI Key: ZWYUHJQQLXNNSY-KRWDZBQOSA-N
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Description

Beta, beta-Dimethylacrylalkannin is a natural naphthoquinone compound isolated from the roots of plants such as Alkanna cappadocica and Arnebia nobilis. It is known for its reddish-brown crystalline appearance and has gained attention for its potential therapeutic properties, including anti-tumor, anti-inflammatory, and anti-aging effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Beta, beta-Dimethylacrylalkannin can be synthesized through various chemical routes. One common method involves the extraction from the roots of Alkanna cappadocica using solvents like chloroform, dichloromethane, and ethyl acetate . The compound can also be synthesized through organic reactions involving naphthoquinone derivatives and specific alkylation processes.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale extraction from plant sources. The process includes drying and grinding the plant roots, followed by solvent extraction and purification through techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

Beta, beta-Dimethylacrylalkannin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions include different quinone and hydroquinone derivatives, which have distinct biological activities and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Beta, beta-Dimethylacrylalkannin is unique due to its specific molecular structure, which allows it to effectively modulate tumor-associated macrophages and exhibit strong anti-tumor activity. Its ability to increase collagen and involucrin content in skin cells also sets it apart from other similar compounds .

Properties

Molecular Formula

C21H22O6

Molecular Weight

370.4 g/mol

IUPAC Name

[(1S)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbut-2-enoate

InChI

InChI=1S/C21H22O6/c1-11(2)5-8-17(27-18(25)9-12(3)4)13-10-16(24)19-14(22)6-7-15(23)20(19)21(13)26/h5-7,9-10,17,24,26H,8H2,1-4H3/t17-/m0/s1

InChI Key

ZWYUHJQQLXNNSY-KRWDZBQOSA-N

Isomeric SMILES

CC(=CC[C@@H](C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)OC(=O)C=C(C)C)C

Canonical SMILES

CC(=CCC(C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)OC(=O)C=C(C)C)C

Origin of Product

United States

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